tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17753619
Molecular Formula: C12H21N5O2
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N5O2 |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | tert-butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-5-4-8(7-17)10-14-9(6-13)15-16-10/h8H,4-7,13H2,1-3H3,(H,14,15,16) |
| Standard InChI Key | RZVVAYORSYFXLI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=N2)CN |
Introduction
tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound contains a pyrrolidine ring, a triazole moiety, and a tert-butyl ester functional group, which contribute to its biological activity and lipophilicity.
Synthesis of tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
The synthesis of this compound typically involves multi-step procedures. Common methods include nucleophilic substitution reactions where the aminomethyl group is introduced to the triazole ring, followed by carboxylation to form the carboxylate ester. The choice of reagents and conditions can significantly affect the yield and purity of the final product.
Synthetic Pathways
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Nucleophilic Substitution: This step involves introducing the aminomethyl group to the triazole ring using appropriate nucleophiles.
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Carboxylation: The pyrrolidine ring is carboxylated to form the tert-butyl ester.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the synthesized compound.
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Mass Spectrometry (MS): Employed to verify the molecular weight and structure.
Biological Activity and Potential Applications
The mechanism of action for tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate likely involves interactions with biological targets such as enzymes or receptors. The triazole ring is known to interact with enzyme active sites, potentially inhibiting or modifying their activity. Preliminary studies suggest that this compound could influence various enzymatic pathways, making it relevant for therapeutic applications, particularly in treating fungal infections or neurological disorders.
Potential Therapeutic Applications
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Fungal Infections: The triazole moiety is known for its antifungal properties, suggesting potential use in treating fungal infections.
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Neurological Disorders: The compound's ability to interact with enzymes or receptors in the nervous system may make it useful for treating neurological conditions.
Research Findings and Future Directions
Given its diverse functional groups and structural complexity, tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate represents an interesting candidate for further research and development in pharmacology and medicinal chemistry. Future studies should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and evaluating its efficacy in preclinical models.
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